3-叠氮-1-甲基吡咯烷-2-酮

描述

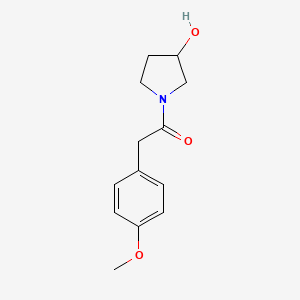

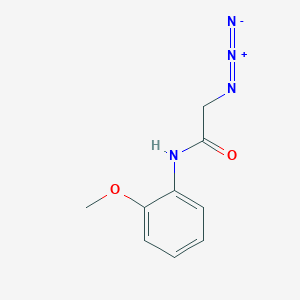

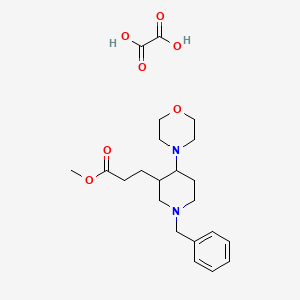

3-Azido-1-methylpyrrolidin-2-one is a chemical compound with the formula C5H8N4O and a molecular weight of 140.14 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-Azido-1-methylpyrrolidin-2-one, can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the first synthesis of 3-azido-1,3-dinitroazetidine (ADNAZ), a potential melt‑cast explosive molecule, was achieved by replacing the gem-dinitro group in TNAZ with a gemazidonitro explosophoric group .

Molecular Structure Analysis

The molecular structure of 3-Azido-1-methylpyrrolidin-2-one consists of a five-membered pyrrolidine ring with a methyl group and an azido group attached.

Chemical Reactions Analysis

Pyrrolidine derivatives, including 3-Azido-1-methylpyrrolidin-2-one, are characterized by their ability to undergo various chemical reactions. The pyrrolidine-2-one scaffold, for instance, is a structural feature recurrent in antitumor agents .

科学研究应用

3-氨基-2-甲基吡咯烷的合成

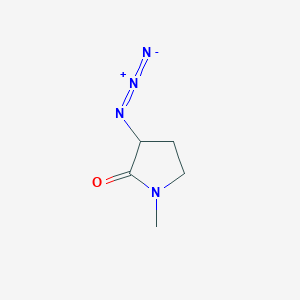

3-叠氮-1-甲基吡咯烷-2-酮参与了3-氨基-2-甲基吡咯烷的合成,该过程包括还原性环闭合和O-脱保护,然后环扩展成3-溴吡咯烷,随后叠氮离子亲核取代。该方法已用于抗精神病药依莫纳普莱的正式合成(D’hooghe, Aelterman, & de Kimpe, 2009)。

固相肽合成

该化合物在固相上末端炔烃与叠氮化合物的铜(I)催化的1,3-偶极环加成反应中发挥作用,该过程在肽合成中至关重要。该方法允许将[1,2,3]-三唑并入肽骨架或侧链,证明了与极性载体上的固相肽合成相容(Tornøe, Christensen, & Meldal, 2002)。

化学中的磁性

3-叠氮-1-甲基吡咯烷-2-酮用于设计具有交替铁磁和反铁磁相互作用的链状化合物。这是通过反应实现的,其中金属离子通过双端和端到端叠氮桥键合,如涉及镍和锰的研究中所证明的(Viau et al., 1997)。

有机合成应用

该化合物用于有机化合物的各种溴化反应(烯烃、醇、酮),氧化、环氧化物开环反应和烯烃转化为 aziridines,突出了其在有机合成中的广泛应用(Jain & Sain, 2010)。

癌症治疗研究

在药物化学领域,3-叠氮-1-甲基吡咯烷-2-酮衍生物已被探索用于癌症治疗。例如,化合物2-[(R)-2-甲基吡咯烷-2-基]-1H-苯并咪唑-4-甲酰胺(ABT-888),一种PARP抑制剂,已被开发用于癌症治疗,表现出有效的酶和细胞活性(Penning et al., 2009)。

作用机制

While the specific mechanism of action for 3-Azido-1-methylpyrrolidin-2-one is not detailed in the retrieved papers, pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

未来方向

Pyrrolidine derivatives, including 3-Azido-1-methylpyrrolidin-2-one, have garnered attention among scientists due to their potential applications in various fields. They can be used for the future development of novel compounds active against different infections and diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

生化分析

Cellular Effects

The effects of 3-Azido-1-methylpyrrolidin-2-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Azido-1-methylpyrrolidin-2-one can inhibit the activity of certain enzymes involved in cellular signaling, leading to altered gene expression and metabolic flux . These changes can result in various cellular outcomes, including apoptosis, cell cycle arrest, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of 3-Azido-1-methylpyrrolidin-2-one can vary with different dosages. Studies have shown that low doses of this compound can have beneficial effects, such as enhanced cellular function and reduced inflammation . High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity. It is important to determine the appropriate dosage range for each specific application to minimize potential risks and maximize therapeutic benefits.

Metabolic Pathways

3-Azido-1-methylpyrrolidin-2-one is involved in several metabolic pathways, including those related to azide-alkyne cycloaddition reactions. This compound interacts with various enzymes and cofactors, such as copper ions, which facilitate the cycloaddition process . Additionally, 3-Azido-1-methylpyrrolidin-2-one can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 3-Azido-1-methylpyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 3-Azido-1-methylpyrrolidin-2-one can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are important factors that influence its overall activity and function.

Subcellular Localization

The subcellular localization of 3-Azido-1-methylpyrrolidin-2-one is a key determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-Azido-1-methylpyrrolidin-2-one can be targeted to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and nucleic acids. Similarly, this compound can be directed to the mitochondria by mitochondrial targeting sequences, allowing it to modulate mitochondrial function and metabolism.

属性

IUPAC Name |

3-azido-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-4(5(9)10)7-8-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAXYEDWEPBJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302346 | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33693-59-3 | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)

![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)

![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)

![2-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1487792.png)

![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)

![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)